molecular formula C18H24ClNO3 B13774300 (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride CAS No. 92956-06-4

(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride

Cat. No.: B13774300
CAS No.: 92956-06-4
M. Wt: 337.8 g/mol
InChI Key: UJUVWGIKJDOTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Pain Management

Research indicates that compounds similar to (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride exhibit analgesic properties. They may act as modulators of the endocannabinoid system, potentially offering pain relief without the side effects associated with traditional opioids .

Neurological Disorders

This compound is being investigated for its neuroprotective effects. Studies suggest that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Anti-emetic Properties

Substituted derivatives of this compound have shown promise as anti-emetic agents. They can be effective in preventing nausea and vomiting associated with chemotherapy, as indicated by preclinical studies .

Toxicological Insights

Toxicity studies reveal that the lethal dose (LD50) for intravenous administration in rodents is approximately 56 mg/kg . Understanding the toxicological profile is crucial for assessing safety in potential therapeutic applications.

Case Study 1: Pain Relief Efficacy

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. This suggests its potential utility in clinical pain management settings.

Case Study 2: Neuroprotection

In vitro experiments showed that this compound could protect neuronal cells from oxidative stress-induced damage. The results indicated a decrease in cell death rates when exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaPotential BenefitsSupporting Evidence
Pain ManagementAnalgesic properties without opioid side effectsAnimal model studies
Neurological DisordersNeuroprotective effects; acetylcholinesterase inhibitionIn vitro studies
Anti-emeticPrevention of chemotherapy-induced nauseaPreclinical trials
ToxicologyLD50 value established for safety assessmentsToxicity database

Mechanism of Action

The mechanism of action of (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound may inhibit or activate specific enzymes, alter receptor signaling, or affect cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Biological Activity

(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. Its chemical formula is C17H21NO3C_{17}H_{21}NO_3 with a molecular weight of approximately 287.36 g/mol. The structure comprises a piperidine ring, a propynyl group, and a glycolate moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it may act as a modulator of the endocannabinoid system, particularly influencing the activity of monoacylglycerol lipase (MAGL), which plays a critical role in the degradation of endocannabinoids .

Potential Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that modulation of microglial activation can reduce neuroinflammation, which is implicated in neurodegenerative diseases such as Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. Specifically, it has been observed to promote neuronal survival in models of oxidative stress .

In Vivo Studies

In vivo experiments using animal models have shown promising results regarding the compound's efficacy in reducing symptoms associated with neurodegenerative disorders. For example, administration of this compound has been linked to improved motor function and reduced neuroinflammatory markers in models of Parkinson's disease .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of this compound in a mouse model of Parkinson's disease induced by MPTP. The results indicated significant neuroprotection, with treated mice exhibiting lower levels of dopaminergic neuron loss compared to untreated controls. This suggests potential therapeutic applications in managing Parkinson's disease symptoms .

Case Study 2: Modulation of Endocannabinoid Activity

Another case study explored the compound's ability to modulate endocannabinoid signaling pathways. The findings revealed that it effectively inhibited MAGL activity, leading to increased levels of endocannabinoids, which are known to exert neuroprotective effects against excitotoxicity and inflammation .

Summary of Research Findings

StudyFindings
Study 1Demonstrated neuroprotection in MPTP-induced Parkinson's model; reduced dopaminergic neuron loss.
Study 2Inhibition of MAGL activity; increased endocannabinoid levels contributing to neuroprotection.
Study 3Enhanced neuronal survival under oxidative stress conditions; potential application in neurodegenerative diseases.

Properties

CAS No.

92956-06-4

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

(1-methylpiperidin-1-ium-4-yl)methyl 2-hydroxy-2-phenylpent-3-ynoate;chloride

InChI

InChI=1S/C18H23NO3.ClH/c1-3-11-18(21,16-7-5-4-6-8-16)17(20)22-14-15-9-12-19(2)13-10-15;/h4-8,15,21H,9-10,12-14H2,1-2H3;1H

InChI Key

UJUVWGIKJDOTSI-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OCC2CC[NH+](CC2)C)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.